3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of a difluorobenzamide moiety and a pyrrolidinone ring
Preparation Methods
The synthesis of 3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized from 2-pyrrolidone through various methods, including cyclization reactions.
Introduction of the Difluorobenzamide Moiety: The difluorobenzamide group is introduced through a reaction between 3,4-difluorobenzoic acid and an appropriate amine derivative.
Coupling Reaction: The final step involves coupling the pyrrolidinone ring with the difluorobenzamide moiety under suitable reaction conditions, often using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with similar compounds such as:
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide: This compound has a similar structure but with additional methoxy groups, which may alter its chemical and biological properties.
N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound lacks the difluoro substituents, which can affect its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-14-8-3-11(10-15(14)19)17(23)20-12-4-6-13(7-5-12)21-9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAFTVJCVARWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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